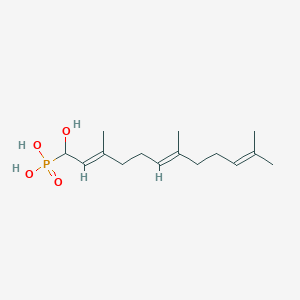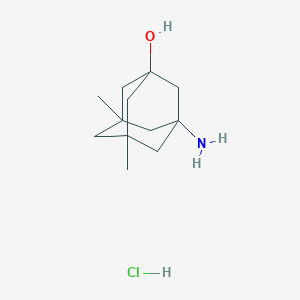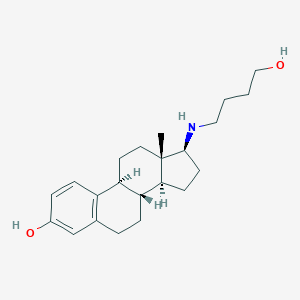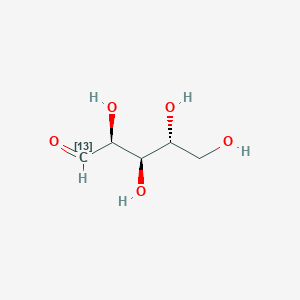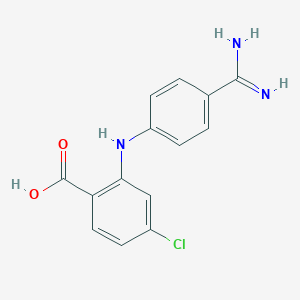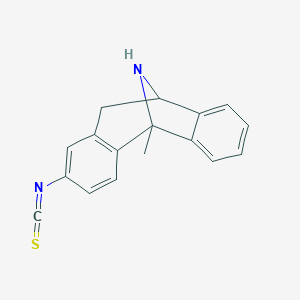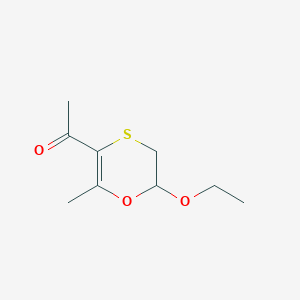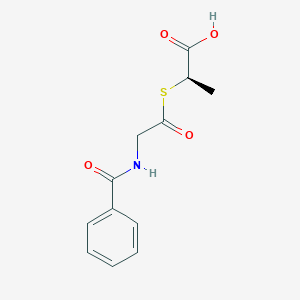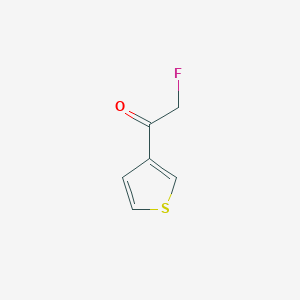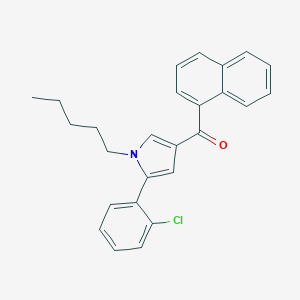
1,4-シクロヘキサンジオン-d8
概要
説明
1,4-Cyclohexanedione (CHD) is an organic compound that undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Synthesis Analysis
1,4-Cyclohexanedione-d8 is available as a custom synthesis . A highly selective, scalable, and continuous-flow process has been developed for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone in a millimetre-scale structured multichannel reactor .
Molecular Structure Analysis
The molecular formula of 1,4-Cyclohexanedione is C6H8O2 . The 1,4-Cyclohexanedione molecule contains a total of 16 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 ketones (aliphatic) .
Chemical Reactions Analysis
1,4-Cyclohexanedione (CHD) undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .
Physical and Chemical Properties Analysis
1,4-Cyclohexanedione has a density of 1.1±0.1 g/cm3, a boiling point of 226.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .
科学的研究の応用
1,4-シクロヘキサンジオールおよび1,4-シクロヘキサンジアミンの高収率生産
科学者たちは、ブナのリグニン由来のダイマーとオリゴマーを、明確に定義された1,4-シクロヘキサンジオールおよび1,4-シクロヘキサンジアミンに変換するための触媒的メソドロジーを開発しました。 . これらの化合物は、ポリマー合成のモノマーだけでなく、医薬品ビルディングブロックとしても、産業的に非常に重要です。 .
ポリマー合成のためのモノマー
1,4-シクロヘキサンジオン-d8は、ポリカーボネート、ポリエーテル、およびポリエステルを生成するためのモノマーとして有用です。 . これらには、この分子の独特なシス/トランス異性体のために、耐傷つき性コーティングや超分子会合が含まれます。 .
医薬品ビルディングブロック
This compoundは、通常、1つまたは両方のヒドロキシル基の官能化によって、さまざまな医薬品の直接的な合成前駆体として役立ちます。 . たとえば、フェニルシクロヘキシルカルボキサミド、ジヒドロアルテミシニンとその誘導体、および明確な抗癌特性を持つ化合物への合成経路で使用されます。 .
1,4-シクロヘキサンジオンの生産
This compoundは、鎮痛剤であるセブラノパドールなどの医薬品を製造するための非常に用途の広いプラットフォーム分子である1,4-シクロヘキサンジオンの主要な産業前駆体でもあります。 , a highly versatile platform molecule for the production of pharmaceuticals such as the analgesic Cebranopadol .
ポリアミドおよびポリイミドの調製
This compoundなどのジアミンは、ポリアミドとポリイミドの調製に使用されます。 . これらは、さまざまな業界で幅広い用途を持つポリマーの種類です。
ポリウレアおよびポリウレタンの調製
This compoundは、ポリウレアとポリウレタンの調製にも使用されます。<a aria-label="1: " data-citationid="f015f0fe-917b-e479-b6ca-1d7a5fc72d79-32" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2023/gc/d2gc03
Safety and Hazards
将来の方向性
作用機序
Target of Action
1,4-Cyclohexanedione-d8 is primarily used in the dehydrogenation process . The primary target of this compound is the dehydrogenation reaction . This reaction is crucial in the formation of highly valuable ketones, aldehydes, and aromatic compounds from renewable feedstock .
Mode of Action
The mode of action of 1,4-Cyclohexanedione-d8 involves its interaction with a catalyst in a dehydrogenation process . The compound undergoes a reaction in the presence of a 10 wt% Pd/C catalyst . This reaction leads to the transformation of 1,4-Cyclohexanedione-d8 into hydroquinone .
Biochemical Pathways
The biochemical pathway affected by 1,4-Cyclohexanedione-d8 is the dehydrogenation pathway . This pathway is responsible for the conversion of 1,4-Cyclohexanedione-d8 into hydroquinone . The downstream effects of this pathway include the production of highly valuable ketones, aldehydes, and aromatic compounds .
Pharmacokinetics
The compound’s adme properties would likely be influenced by factors such as its molecular weight (1121265 g/mol) and its chemical structure . These properties could impact the compound’s bioavailability.
Result of Action
The result of the action of 1,4-Cyclohexanedione-d8 is the production of hydroquinone . This compound is produced through a highly selective and scalable continuous-flow process . The process results in almost complete conversion (>99%) with very high selectivity (>99%) and yield (>98%) .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 1,4-Cyclohexanedione-d8. For instance, the dehydrogenation reaction of 1,4-Cyclohexanedione-d8 is strongly influenced by temperature and liquid feed flow . These factors significantly affect the conversion and selectivity of the reaction .
生化学分析
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
1,4-Cyclohexanedione-d8 is involved in various metabolic pathways, interacting with several enzymes and cofactors .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZFGQYXRKMVFG-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434031 | |
| Record name | 1,4-Cyclohexanedione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23034-25-5 | |
| Record name | 1,4-Cyclohexanedione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


